molecular formula C17H17BrN2OS B15076009 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide CAS No. 853349-76-5

4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide

Cat. No.: B15076009
CAS No.: 853349-76-5
M. Wt: 377.3 g/mol
InChI Key: ZEBXAHKDMRIMLC-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide is a quinoline derivative characterized by a morpholine ring at the 4-position and a thiophene (thienyl) substituent at the 2-position of the quinoline core. Its molecular formula is C₁₉H₂₃Br₂N₃OS, with an average molecular mass of 501.281 g/mol . The hydrobromide salt enhances aqueous solubility, which is advantageous for pharmaceutical applications. The compound’s structural uniqueness lies in the combination of a sulfur-containing heterocycle (thienyl) and a polar morpholine group, which may influence both electronic properties and biological interactions .

Properties

CAS No.

853349-76-5

Molecular Formula

C17H17BrN2OS

Molecular Weight

377.3 g/mol

IUPAC Name

4-(2-thiophen-2-ylquinolin-4-yl)morpholine;hydrobromide

InChI

InChI=1S/C17H16N2OS.BrH/c1-2-5-14-13(4-1)16(19-7-9-20-10-8-19)12-15(18-14)17-6-3-11-21-17;/h1-6,11-12H,7-10H2;1H

InChI Key

ZEBXAHKDMRIMLC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Backbone: Starting with an appropriate aniline derivative, the Skraup synthesis can be employed to form the quinoline core.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the quinoline or thienyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce partially or fully reduced quinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring might enhance the compound’s binding affinity or selectivity towards its target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(4-morpholinyl)-2-(2-thienyl)quinoline hydrobromide and its analogs:

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Formula Molecular Mass (g/mol) Notable Features
4-(4-Morpholinyl)-2-(2-thienyl)quinoline HBr 2-Thienyl 4-Morpholinyl C₁₉H₂₃Br₂N₃OS 501.28 Sulfur-containing heterocycle; polar morpholine
2-(4-Methoxyphenyl)-4-(4-methylpiperidinyl)quinoline HBr 4-Methoxyphenyl 4-Methylpiperidinyl C₂₂H₂₅BrN₂O 413.36 Methoxy group (electron-donating); piperidine (less polar than morpholine)
2-(4-tert-Butylphenyl)-4-(4-methylpiperidinyl)quinoline HBr 4-tert-Butylphenyl 4-Methylpiperidinyl C₂₃H₂₇BrN₂O 427.38 Bulky tert-butyl group (steric hindrance); hydrophobic
2-(4-tert-Butylphenyl)-4-morpholinylquinoline HBr 4-tert-Butylphenyl 4-Morpholinyl C₂₃H₂₇BrN₂O 445.39 Combines morpholine polarity with tert-butyl hydrophobicity
N-(2-(4-Morpholinyl)ethyl)-2-phenyl-4-quinolinamine Phenyl N-(2-Morpholinylethyl)amino C₂₁H₂₃N₃O 333.44 Flexible ethylamino linker; free base (no salt)
Key Observations:
  • Polarity : Morpholinyl substituents (as in the target compound and analog ) increase polarity and hydrogen-bonding capacity compared to piperidinyl groups .
  • Solubility : Hydrobromide salts (e.g., target compound vs. free base ) generally improve aqueous solubility, critical for bioavailability.

Biological Activity

4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core followed by the introduction of the morpholine and thienyl substituents. This compound can be synthesized using methods similar to those described for other quinoline derivatives, which often involve condensation reactions and cyclization steps.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential as an antimicrobial , anticancer , and antiviral agent.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma). The mechanism appears to involve the inhibition of key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.58PI3K/Akt inhibition
Related quinoline derivativeA3750.58Apoptosis induction

Antiviral Activity

Emerging studies suggest that quinoline derivatives may also possess antiviral properties. For example, certain compounds have shown inhibition against viral replication in models of influenza and other viral infections . However, specific data on the antiviral efficacy of this compound remains limited and warrants further investigation.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases.
  • DNA Intercalation : Similar to other quinoline compounds, it may intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : It has been shown to upregulate pro-apoptotic factors like p53 while downregulating anti-apoptotic proteins.

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical settings:

  • MCF-7 Cell Studies : A study demonstrated that treatment with a related quinoline derivative resulted in significant cell cycle arrest at the G1 phase, indicating a potential mechanism for its anticancer activity .
  • In Vivo Models : In animal models, quinoline derivatives have been evaluated for their ability to inhibit tumor growth, showing promising results that suggest further clinical exploration is warranted.

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